molecular formula C7H5BrClNO B6213977 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde CAS No. 2731008-61-8

6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde

Cat. No.: B6213977
CAS No.: 2731008-61-8
M. Wt: 234.5
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Description

6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde is a heterocyclic organic compound with a pyridine ring substituted with bromine, chlorine, and methyl groups, as well as an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination and chlorination of 5-methylpyridine-2-carbaldehyde. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and thionyl chloride (SOCl2), under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: 6-Bromo-3-chloro-5-methylpyridine-2-carboxylic acid.

    Reduction Products: 6-Bromo-3-chloro-5-methylpyridine-2-methanol.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methylpyridine: Lacks the aldehyde and chlorine substituents.

    3-Chloro-5-methylpyridine-2-carbaldehyde: Lacks the bromine substituent.

    5-Methylpyridine-2-carbaldehyde: Lacks both bromine and chlorine substituents.

Uniqueness

6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these substituents with the aldehyde group makes it a valuable intermediate in various synthetic applications .

Properties

CAS No.

2731008-61-8

Molecular Formula

C7H5BrClNO

Molecular Weight

234.5

Purity

95

Origin of Product

United States

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